Summary of the Application: O-Acetyl-L-serine hydrochloride, a cysteine precursor, is used as a substrate for the identification, differentiation, and characterization of O-acetyl-L-serine (thiol)lyase(s) (OASTL) involved in cysteine biosynthesis .
Methods of Application or Experimental Procedures: The compound is typically used in a laboratory setting. It is soluble in ethanol, which makes it easy to incorporate into various experimental setups . The specific procedures and technical parameters would depend on the exact nature of the experiment being conducted.
O-Acetyl-L-serine hydrochloride is a chemical compound with the molecular formula C₅H₉NO₄·HCl and a CAS number of 66638-22-0. It is an acetylated derivative of the amino acid L-serine, where an acetyl group is attached to the hydroxyl group of the serine side chain. This compound plays a significant role as an intermediate in the biosynthesis of cysteine, particularly in bacterial systems, and is also involved in various metabolic pathways in higher plants .
O-Acetyl-L-serine hydrochloride is classified as an endogenous metabolite and is primarily used for research purposes in biochemistry and molecular biology . As a hydrochloride salt, it enhances the solubility of the compound in aqueous solutions, making it suitable for laboratory applications.
In addition to its role in cysteine synthesis, O-Acetyl-L-serine can undergo hydrolysis under certain conditions to regenerate L-serine and acetic acid. This reaction is significant in metabolic pathways where L-serine is required as a precursor for other biomolecules.
The synthesis of O-Acetyl-L-serine hydrochloride can be achieved through various methods:
O-Acetyl-L-serine hydrochloride has several applications in scientific research:
Interaction studies involving O-Acetyl-L-serine hydrochloride primarily focus on its enzymatic interactions with cysteine synthase and other related enzymes. These studies help elucidate the mechanisms of amino acid biosynthesis and the regulation of metabolic pathways involving sulfur-containing compounds. Additionally, research into its interactions with other metabolites could provide insights into broader metabolic networks within organisms.
Several compounds share structural or functional similarities with O-Acetyl-L-serine hydrochloride. Below are some notable examples:
Compound Name | Structure/Function | Unique Features |
---|---|---|
L-Serine | Precursor to cysteine; non-acetylated form | Essential amino acid; directly involved in protein synthesis |
Cysteine | Sulfur-containing amino acid | Direct product of O-acetyl-L-serine; plays key roles in antioxidant defense |
Acetylserine | Acetylated form of serine without hydrochloride | Similar structure but lacks the chloride component |
Beta-Alanine | Non-proteinogenic amino acid | Involved in energy metabolism; structurally similar but functionally distinct |
O-Acetyl-L-serine hydrochloride's uniqueness lies in its specific role as a precursor for cysteine biosynthesis and its structural distinction from both serine and cysteine due to the presence of the acetyl group and hydrochloride salt form. This makes it particularly valuable for studying metabolic pathways involving sulfur-containing compounds.
O-Acetyl-L-serine hydrochloride的分子式为C5H10ClNO4,分子量为183.59 g/mol。其化学名称为(2S)-3-acetyloxy-2-aminopropanoic acid hydrochloride,结构上是L-丝氨酸的羟基侧链被乙酰化形成的酯,同时以盐酸盐形式存在。该分子包含一个α-氨基酸骨架,侧链上的羟基被乙酰基取代,形成O-乙酰酯,盐酸盐形式则增加了其稳定性和溶解性。
O-Acetyl-L-serine hydrochloride呈白色至类白色固体。其物理性质如下表所示:
性质 | 数值及描述 |
---|---|
熔点 | 151.5-151.8 °C |
沸点(预测) | 297.7 ± 35.0 °C |
密度(预测) | 1.299 ± 0.06 g/cm³ |
pKa(预测) | 1.98 ± 0.10 |
外观 | 白色至类白色固体 |
储存条件 | 2-8°C冷藏,密封避潮 |
溶解性 | 在水、稀酸性溶液中微溶,甲醇中极微溶 |
此外,O-Acetyl-L-serine hydrochloride在乙醇中几乎透明可溶,其盐酸盐形式的存在有助于提高水溶性和稳定性。
O-Acetyl-L-serine hydrochloride通常通过L-丝氨酸的羟基乙酰化反应制备,乙酰基通过酰基转移酶或化学乙酰化试剂引入侧链羟基。具体方法包括:
该化合物的制备强调纯度控制,常用高效液相色谱法(HPLC)检测纯度可达99.82%。
O-Acetyl-L-serine hydrochloride的检测和定量主要依赖以下分析技术:
这些方法结合使用,确保产品的结构准确性和高纯度。
O-Acetyl-L-serine hydrochloride与其他氨基酸衍生物相比,具有独特的结构特征:
化合物名称 | 结构特征 | 主要区别与O-Acetyl-L-serine hydrochloride |
---|---|---|
L-丝氨酸 | 侧链含羟基 | 无乙酰化,羟基自由 |
O-乙酰-L-丝氨酸 | 侧链羟基被乙酰基取代形成酯 | 乙酰基取代提高反应活性和代谢中间体性质 |
N-乙酰-L-丝氨酸 | α-氨基被乙酰化 | 乙酰化位置不同,影响生物活性 |
O-乙酰-L-丝氨酸盐酸盐 | O-乙酰-L-丝氨酸的盐酸盐形式 | 增加水溶性和稳定性 |
O-Acetyl-L-serine hydrochloride作为O-乙酰-L-丝氨酸的盐酸盐,兼具乙酰化修饰和盐酸盐的物理化学优势,常用于生物合成研究中,特别是作为半胱氨酸生物合成的关键中间体。